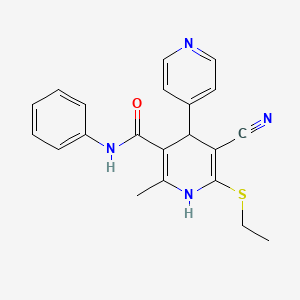![molecular formula C22H26N4S2 B3831097 2,2'-[1,4-butanediylbis(thio)]bis(4,5,6-trimethylnicotinonitrile)](/img/structure/B3831097.png)
2,2'-[1,4-butanediylbis(thio)]bis(4,5,6-trimethylnicotinonitrile)
Übersicht
Beschreibung
2,2'-[1,4-butanediylbis(thio)]bis(4,5,6-trimethylnicotinonitrile) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the nicotinonitrile family and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2,2'-[1,4-butanediylbis(thio)]bis(4,5,6-trimethylnicotinonitrile) is not fully understood. However, studies have shown that the compound exerts its therapeutic effects by regulating various signaling pathways in the body. It has been suggested that the compound may act as an inhibitor of the NF-κB pathway, which is known to play a role in inflammation and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 2,2'-[1,4-butanediylbis(thio)]bis(4,5,6-trimethylnicotinonitrile) has significant biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in the brain, which may help to prevent or slow the progression of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2'-[1,4-butanediylbis(thio)]bis(4,5,6-trimethylnicotinonitrile) in lab experiments is its relatively simple synthesis method. The compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research of 2,2'-[1,4-butanediylbis(thio)]bis(4,5,6-trimethylnicotinonitrile). One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the investigation of the compound's potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, 2,2'-[1,4-butanediylbis(thio)]bis(4,5,6-trimethylnicotinonitrile) is a chemical compound that has shown significant potential in scientific research. The compound has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties and has shown promising results in various studies. While there are still many areas of research that need to be explored, the potential therapeutic applications of this compound make it an exciting area of research for the future.
Wissenschaftliche Forschungsanwendungen
2,2'-[1,4-butanediylbis(thio)]bis(4,5,6-trimethylnicotinonitrile) has shown potential therapeutic applications in various scientific research studies. The compound has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[4-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4S2/c1-13-15(3)19(11-23)21(25-17(13)5)27-9-7-8-10-28-22-20(12-24)16(4)14(2)18(6)26-22/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFSVXDBIASGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCCCCSC2=C(C(=C(C(=N2)C)C)C)C#N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanylbutylsulfanyl]-4,5,6-trimethylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B3831032.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B3831036.png)
![3-amino-N-(4-bromophenyl)-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3831045.png)

![5-cyano-4-(2-furyl)-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B3831069.png)
![7',7'-dimethyl-5'-oxo-2'-thioxo-2',3',5',6',7',8'-hexahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B3831074.png)

![4-(2-chlorophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3831091.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3831098.png)


